molecular formula C15H14BrNO3 B5778010 N-(3-bromophenyl)-3,4-dimethoxybenzamide

N-(3-bromophenyl)-3,4-dimethoxybenzamide

Cat. No. B5778010
M. Wt: 336.18 g/mol
InChI Key: GMYHKCFDYRAKQF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3,4-dimethoxybenzamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of benzamide and has a bromine atom attached to the phenyl ring. Its synthesis method involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. BDPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In

Scientific Research Applications

N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use as a sensor for detecting pollutants in water and air.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been proposed that this compound acts as a modulator of protein-protein interactions, which are essential for various biological processes. This compound has been shown to bind to the SH3 domain of the protein Nck2, which is involved in cell signaling pathways. This binding inhibits the interaction of Nck2 with its binding partners, leading to the modulation of downstream signaling events.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be synthesized in high yield and purity, which makes it an attractive building block for the synthesis of novel materials. This compound is also stable under a wide range of conditions, which makes it suitable for various applications. However, this compound has some limitations, such as its potential toxicity and limited solubility in some solvents. These limitations need to be considered when designing experiments involving this compound.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-3,4-dimethoxybenzamide. One direction is the development of this compound-based materials with novel properties, such as luminescence and conductivity. Another direction is the investigation of this compound as a potential drug candidate for the treatment of neurological disorders and cancer. Further studies are also needed to elucidate the mechanism of action of this compound and its potential effects on human health and the environment.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, its potential toxicity and limited solubility in some solvents need to be considered. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-3,4-dimethoxybenzamide involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.

properties

IUPAC Name

N-(3-bromophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-6-10(8-14(13)20-2)15(18)17-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYHKCFDYRAKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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